An In-depth Technical Guide to 4-Amino-3-ethyl-5-fluorobenzonitrile: Properties, Reactivity, and Synthetic Considerations
An In-depth Technical Guide to 4-Amino-3-ethyl-5-fluorobenzonitrile: Properties, Reactivity, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Building Block in Medicinal Chemistry
4-Amino-3-ethyl-5-fluorobenzonitrile is a substituted aromatic compound of significant interest to the fields of pharmaceutical and agrochemical research. While specific data for this molecule is not extensively available in public literature, its structural motifs—a 4-aminobenzonitrile core flanked by ethyl and fluoro groups—suggest its potential as a versatile intermediate in the synthesis of complex, biologically active molecules.[1][2] The strategic placement of these functional groups allows for a nuanced modulation of the electronic and steric properties of the molecule, making it an attractive scaffold for library synthesis in drug discovery programs.
This guide provides a comprehensive overview of the predicted physical and chemical properties of 4-Amino-3-ethyl-5-fluorobenzonitrile, based on established principles of organic chemistry and data from structurally analogous compounds. We will delve into its likely reactivity, propose a synthetic pathway, and discuss its potential applications, providing researchers with a solid foundation for its use in the laboratory.
Chemical Identity and Predicted Physicochemical Properties
The structure of 4-Amino-3-ethyl-5-fluorobenzonitrile is characterized by a central benzene ring substituted with an amino group at position 4, a cyano group at position 1, an ethyl group at position 3, and a fluorine atom at position 5. This unique arrangement of electron-donating (amino, ethyl) and electron-withdrawing (fluoro, nitrile) groups governs its chemical behavior.
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C₉H₉FN₂ | Derived from the chemical structure. |
| Molecular Weight | 164.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to light yellow crystalline solid | Similar aminobenzonitriles are typically solids at room temperature.[3] |
| Melting Point | 95 - 110 °C | The melting point is expected to be slightly higher than that of 4-amino-3-fluorobenzonitrile (86-90 °C) due to the increased molecular weight and potential for different crystal packing introduced by the ethyl group.[3] |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to polarity and potential for hydrogen bonding. Decomposition at high temperatures is common for such compounds. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water. | The polar amino and nitrile groups will confer solubility in polar solvents, while the aromatic ring and ethyl group will limit water solubility.[4] |
| pKa | ~2-3 (for the conjugate acid of the amino group) | The basicity of the amino group is reduced by the electron-withdrawing effects of the nitrile and fluorine groups.[5] |
Predicted Spectral Data for Structural Elucidation
While experimental spectra are not available, the following are predicted key features for the characterization of 4-Amino-3-ethyl-5-fluorobenzonitrile:
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¹H NMR:
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Aromatic protons will appear as singlets or doublets in the range of δ 6.5-7.5 ppm.
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The amino protons will likely be a broad singlet around δ 4.0-5.0 ppm.
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The ethyl group will present as a quartet (CH₂) around δ 2.6 ppm and a triplet (CH₃) around δ 1.2 ppm.
-
-
¹³C NMR:
-
The nitrile carbon will be observed in the range of δ 115-120 ppm.
-
Aromatic carbons will appear between δ 100-150 ppm, with the carbon attached to the fluorine showing a large coupling constant.
-
The carbons of the ethyl group will be upfield.
-
-
IR Spectroscopy:
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N-H stretching of the primary amine around 3300-3500 cm⁻¹.
-
C≡N stretching of the nitrile group around 2220-2260 cm⁻¹.[6]
-
C-F stretching around 1100-1200 cm⁻¹.
-
Reactivity and Synthetic Considerations
The chemical reactivity of 4-Amino-3-ethyl-5-fluorobenzonitrile is dictated by the interplay of its functional groups.
1. The Amino Group: The amino group is a powerful activating, ortho-, para-directing group. However, its nucleophilicity and basicity are attenuated by the electron-withdrawing nitrile and fluoro substituents.[5] It can undergo typical reactions of anilines, such as diazotization, acylation, and alkylation, although potentially requiring more forcing conditions than aniline itself.
2. The Nitrile Group: The nitrile group is strongly electron-withdrawing, rendering the carbon atom electrophilic.[5] It is susceptible to nucleophilic attack and can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a handle for further functionalization.[7]
3. The Aromatic Ring: The aromatic ring is activated by the amino group and deactivated by the nitrile and fluoro groups. Electrophilic aromatic substitution is likely to be directed to the positions ortho and para to the amino group. However, the positions are already substituted.
Proposed Synthetic Pathway
A plausible synthetic route to 4-Amino-3-ethyl-5-fluorobenzonitrile could commence from a suitably substituted aniline, as analogous syntheses have been reported for similar compounds.[8][9]
Caption: Proposed synthesis of 4-Amino-3-ethyl-5-fluorobenzonitrile.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 4-bromo-2-ethyl-6-fluoroaniline (1.0 eq) in dimethylformamide (DMF), add copper(I) cyanide (CuCN, 1.2 eq).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper salts.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Applications in Drug Discovery
The 4-aminobenzonitrile scaffold is a known pharmacophore and a versatile building block in medicinal chemistry.[3] The introduction of ethyl and fluoro groups can be used to fine-tune the compound's properties:
-
Fluorine: Can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.
-
Ethyl Group: Can be used to probe steric pockets in a target protein and improve lipophilicity.
This makes 4-Amino-3-ethyl-5-fluorobenzonitrile a promising starting material for the synthesis of inhibitors for various enzyme targets, such as kinases and proteases.
Safety and Handling
Given the lack of specific toxicological data, 4-Amino-3-ethyl-5-fluorobenzonitrile should be handled with care, assuming it is a hazardous substance. Safety data for analogous compounds like 4-amino-3-fluorobenzonitrile indicate that it can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of exposure, seek immediate medical attention.
Conclusion
4-Amino-3-ethyl-5-fluorobenzonitrile represents a promising, yet underexplored, chemical entity with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. While direct experimental data is scarce, a thorough analysis of its structural analogues allows for a reliable prediction of its physicochemical properties and reactivity. This guide provides a foundational understanding for researchers looking to synthesize and utilize this compound in their research endeavors, paving the way for the discovery of novel bioactive molecules.
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-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4 ... - PMC. (URL: [Link])
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Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles!. (URL: [Link])
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DNA-Compatible Strecker Reaction for the Synthesis of α-Aminonitriles | Organic Letters. (URL: [Link])
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Synthesis of 4-amino-3-fluorobenzonitrile - PrepChem.com. (URL: [Link])
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4-Amino-3-fluorobenzonitrile, 500 g, CAS No. 63069-50-1 | Other Fine Chemicals. (URL: [Link])
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Synthesis of fluorinated 3-aminobenzofurans via a tandem S N Ar-cyclocondensation strategy - RSC Publishing. (URL: [Link])
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Benzonitrile | C6H5(CN) | CID 7505 - PubChem. (URL: [Link])
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Benzonitrile, 4-amino-3,5-dichloro- - NIST. (URL: [Link])
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Benzonitrile - Wikipedia. (URL: [Link])
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Excited state structure of 4- dimethylamino benzonitrile studied by femtosecond mid-infrared spectroscopy and ab initio calculations. (URL: [Link])
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Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. (URL: [Link])
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ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles. (URL: [Link])
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